molecular formula C4H9ClOS B3418872 1-[(Chloromethyl)sulfanyl]-2-methoxyethane CAS No. 1314970-78-9

1-[(Chloromethyl)sulfanyl]-2-methoxyethane

Cat. No.: B3418872
CAS No.: 1314970-78-9
M. Wt: 140.63 g/mol
InChI Key: QUCXPEZXBJBDOC-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]-2-methoxyethane (CAS No. 1565552-67-1) is an organosulfur compound with the molecular formula C₉H₁₄ClOS and a molecular weight of 122.21 g/mol . It features a chloromethylsulfanyl (-S-CH₂Cl) group attached to a methoxyethane backbone. This compound is commercially available at 95% purity and is typically utilized in organic synthesis, particularly in the preparation of sulfanyl-linked derivatives for pharmaceutical or materials science applications .

Properties

IUPAC Name

1-(chloromethylsulfanyl)-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClOS/c1-6-2-3-7-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXPEZXBJBDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314970-78-9
Record name 1-[(chloromethyl)sulfanyl]-2-methoxyethane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]-2-methoxyethane can be synthesized through the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This method provides a high-purity product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethyl)sulfanyl]-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Chloromethyl)sulfanyl]-2-methoxyethane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfanyl]-2-methoxyethane involves its interaction with molecular targets through its reactive chloromethyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(Chloromethyl)sulfanyl]-2-methoxyethane with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₉H₁₄ClOS 122.21 Chloromethylsulfanyl, methoxy Building block for sulfanyl-linked pharmaceuticals; potential alkylating agent.
1-Chloro-2-[(chloromethyl)sulfanyl]ethane C₃H₆Cl₂S 157.05 Chloromethylsulfanyl, chloro Intermediate in agrochemical synthesis; regulated due to dual chlorine reactivity.
1-Chloro-2-methoxyethane C₃H₇ClO 94.54 Chloro, methoxy Solvent or etherification agent; less reactive sulfur-free analog.
1-Cyclohexylsulfanyl-2-methylnaphtho[2,1-b]furan C₁₉H₂₀OS 296.43 Cyclohexylsulfanyl, naphthofuran Substrate for sulfoxide synthesis via oxidation with 3-chloroperoxybenzoic acid.
5-O-Methylsulfonyl indole derivatives Varies (e.g., C₁₄H₁₆N₂O₃S) ~280–300 Methylsulfonyl, indole Cytotoxic agents against cancer cell lines (e.g., COLO 205, SK-MEL-2).

Key Comparative Insights :

Reactivity of Sulfanyl Groups: The chloromethylsulfanyl group in the target compound is more reactive than simple thioethers (e.g., cyclohexylsulfanyl in ) due to the electron-withdrawing chlorine atom, making it prone to nucleophilic substitution or oxidation.

Regulatory and Safety Considerations :

  • Compounds with dual chlorine atoms (e.g., 1-Chloro-2-[(chloromethyl)sulfanyl]ethane ) are often subject to stricter regulatory controls due to higher toxicity. The target compound’s single chlorine atom may reduce environmental or health risks.

Structural Analogues in Drug Development :

  • 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) dimers (e.g., in ) demonstrate the utility of chloromethyl groups in antibody-drug conjugates. The target compound’s chloromethylsulfanyl group could serve a similar role in linker chemistry.

Synthetic Flexibility: The methoxy group in the target compound enhances solubility in polar solvents compared to non-polar analogs like naphthofuran derivatives . This property is critical for reaction optimization in organic synthesis.

Biological Activity

1-[(Chloromethyl)sulfanyl]-2-methoxyethane is an organosulfur compound with significant potential in biological applications due to its unique structural features. This compound, characterized by the presence of both chloromethyl and methoxy groups, exhibits diverse chemical reactivity, which is crucial for its interactions with biological molecules. Understanding its biological activity is essential for exploring its potential therapeutic applications and industrial uses.

  • Molecular Formula : C₅H₉ClOS
  • Molecular Weight : 140.63 g/mol

The compound can be synthesized through the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst. This synthesis method facilitates the incorporation of the reactive chloromethyl and sulfanyl groups into the methoxyethane framework, enhancing its reactivity and biological potential.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. The chloromethyl group is particularly reactive, allowing for various interactions that can lead to significant biological effects. These interactions may influence enzymatic activities and cellular pathways, although specific targets remain subjects of ongoing research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt cellular processes in bacteria, making it a candidate for further studies in antimicrobial applications.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The antiproliferative effects are likely linked to its mechanism of action, where it interferes with key cellular functions necessary for cancer cell survival .

Case Studies

  • Antimicrobial Study : A study focused on the antibacterial effects of various organosulfur compounds, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Antiproliferative Study : Another investigation assessed the compound's effects on human cancer cell lines, revealing that it could induce cell cycle arrest and apoptosis in specific types of cancer cells. The findings highlight its potential as an anticancer agent, warranting further exploration in preclinical models .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl + Methoxy groupsAntimicrobial, Antiproliferative
1-[(Chloromethyl)sulfanyl]-2-methylpropaneChloromethyl + Methyl groupLimited biological studies available
Chloromethyl methyl etherChloromethyl + Ether functionalityPrimarily used as a reagent, less bioactivity reported

This table illustrates that while other compounds may share structural similarities, this compound possesses distinct reactivity and biological activity profiles that make it particularly valuable for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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